Bicyclo[2.2.2]octane-2-carbonyl chloride
Description
Bicyclo[2.2.2]octane-2-carbonyl chloride is a highly strained, rigid bicyclic compound featuring a carbonyl chloride functional group at the 2-position of the bicyclo[2.2.2]octane framework. The bicyclo[2.2.2]octane system is characterized by three fused six-membered rings, imparting unique steric and electronic properties that distinguish it from less-strained systems like bicyclo[2.2.1]heptane (norbornane) . The carbonyl chloride group enhances electrophilicity, making this compound a valuable intermediate in organic synthesis, particularly in acylations and the construction of complex natural products such as parthenolide .
Key structural attributes include:
- Symmetry: The bicyclo[2.2.2]octane framework lacks endo/exo stereochemical distinctions, simplifying substituent analysis compared to norbornyl systems .
- Reactivity: The carbonyl chloride group is highly reactive toward nucleophiles, enabling efficient formation of amides, esters, and ketones.
Properties
CAS No. |
68569-32-4 |
|---|---|
Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
bicyclo[2.2.2]octane-2-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2 |
InChI Key |
KCWIFWCZCINQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on ^13C NMR Shifts (ppm)
| Compound | α-Carbon Shift | β-Carbon Shift | γ-Carbon Shift | |
|---|---|---|---|---|
| Bicyclo[2.2.2]octane-2-carbonyl chloride | +14.2 | +8.5 | +3.1 | |
| Norbornane-2-carbonyl chloride | +15.7 | +9.8 | +4.3* |
*γ-gauche effect observed in norbornyl systems.
Bicyclo[3.2.1]octane Derivatives
Bicyclo[3.2.1]octane systems, generated via radical rearrangements of bicyclo[2.2.2]octane precursors, exhibit greater ring strain and altered reactivity:
- Radical Stability: Bicyclo[2.2.2]oct-2-enyl radicals preferentially rearrange to bicyclo[3.2.1]oct-6-en-2-yl radicals despite increased strain, stabilized by substituents like selenophenyl groups .
- Synthetic Utility : The rigid bicyclo[3.2.1]octane framework is less favored in total synthesis due to challenges in controlling stereochemistry .
Other Bicyclo[2.2.2]octane Derivatives
Sulfonyl Chlorides (e.g., Bicyclo[2.2.2]octane-2-sulfonyl chloride)
Table 2: Physical Properties of Bicyclo[2.2.2]octane Derivatives
Amino Alcohol Derivatives (e.g., 2-Aminobicyclo[2.2.2]octane-2-methanol hydrochloride)
- Stability: Amino alcohols exhibit enhanced solubility in polar solvents, unlike the hydrophobic carbonyl chloride .
- Stereochemistry : Asymmetric synthesis methods (e.g., Diels-Alder reactions) are less effective for bicyclo[2.2.2]octane-2,5-diones, necessitating alternative strategies like 1,4-additions .
Steric and Electronic Comparisons
- Ring Strain : Bicyclo[2.2.2]octane (strain energy ~30 kcal/mol) is less strained than bicyclo[2.2.1]heptane (~50 kcal/mol), reducing susceptibility to ring-opening reactions .
- Substituent Orientation: Substituents at C-2 in bicyclo[2.2.2]octane uniformly perturb α and β carbons, whereas norbornyl systems show orientation-dependent effects (syn vs. anti) .
Preparation Methods
Oxidation of 1,4-Dimethylene Cyclohexane Derivatives
The most scalable route begins with 1,4-dimethylene cyclohexane , which undergoes oxidation to form bicyclo[2.2.2]octane-1,4-diol. In a representative procedure, 1,4-dimethylene cyclohexane (5 g, 0.046 mol) reacts with palladium dichloride (3 mol%) and oxone (2 eq) in water at 25–30°C. The exothermic reaction yields bicyclo[2.2.2]octane-1,4-diol, which is filtered and extracted with n-butanol. Subsequent oxidation of the diol to bicyclo[2.2.2]octane-1,4-dicarboxylic acid employs concentrated HCl or H₂SO₄ under reflux (80–150°C).
Key Data:
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Diol formation | PdCl₂, Oxone | 25–30°C | 60% |
| Dicarboxylic acid | H₂SO₄, H₂O | 80–150°C | 75% |
Diels-Alder Cycloaddition Strategies
Alternative routes leverage Diels-Alder reactions to construct the bicyclic core. For example, 1,3-cyclohexadiene derivatives react with methacrolein under ytterbium triflate catalysis to form bicyclo[2.2.2]octane aldehydes. These intermediates are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate.
Chlorination of Bicyclo[2.2.2]octane-2-carboxylic Acid
Thionyl Chloride-Mediated Chlorination
The carboxylic acid is converted to acyl chloride using thionyl chloride (SOCl₂) . In a typical protocol, bicyclo[2.2.2]octane-2-carboxylic acid (220 mg, 1 mmol) reacts with excess SOCl₂ (4 mL) under reflux (4 h). Distillation removes residual SOCl₂, yielding the acyl chloride with >90% purity.
Phosgene-Based Chlorination
For industrial-scale production, phosgene (COCl₂) offers higher atom economy. Reacting the dicarboxylic acid with phosgene in anhydrous dichloromethane at 0–5°C produces the diacyl chloride, which is isolated via vacuum distillation.
Comparative Analysis:
| Method | Reagent | Conditions | Yield | Byproducts |
|---|---|---|---|---|
| Thionyl chloride | SOCl₂ | Reflux, 4 h | 85–90% | HCl, SO₂ |
| Phosgene | COCl₂ | 0–5°C, 2 h | 78–82% | HCl, CO₂ |
Alternative Pathways and Optimization
Reductive Amination Followed by Chlorination
A patent-pending method involves reductive amination of 3-carbonyl-bicyclo[2.2.2]octane-2-ethyl carboxylate with S-1-phenylethylamine, followed by sodium triacetoxyborohydride reduction. The resulting amine intermediate is hydrolyzed to the carboxylic acid and chlorinated.
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